N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula CHN·HCl and a CAS number of 1047652-33-4. It is classified as an organic amine and is part of a broader category of compounds known for their potential applications in medicinal chemistry and synthetic organic chemistry. This compound features a benzyl group, a cyclohexene moiety, and an ethanamine structure, which contribute to its unique chemical properties.
This compound can be sourced from various chemical suppliers, including ChemBridge Corporation and Sigma-Aldrich, which provide it for research purposes. It falls under the classification of secondary amines due to the presence of two carbon substituents attached to the nitrogen atom. Its structural characteristics categorize it within the class of phenethylamines, which are often studied for their pharmacological properties.
The synthesis of N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride can be achieved through several methods, typically involving the reaction of 1-cyclohexene with benzylamine in the presence of suitable catalysts or reagents.
Technical Details:
N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride can undergo various chemical reactions typical for amines, including:
Technical Details:
Data:
N-benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride has potential applications in various fields:
N-Benzyl-2-(1-cyclohexen-1-yl)ethanamine hydrochloride represents a strategic fusion of two pharmacologically significant motifs: the arylcyclohexylamine scaffold and the N-benzyl substitution. Arylcyclohexylamines first gained prominence in the 1950s with phencyclidine (PCP), an NMDA receptor antagonist investigated for anesthesia [3]. This class expanded to include ketamine and diverse designer analogs, leveraging substitutions on the aryl ring, cyclohexyl ring, and amine group to "fine-tune" pharmacological profiles (e.g., NMDA antagonism, dopamine reuptake inhibition, or σ receptor agonism) [3]. The N-benzyl variant emerged from structure-activity relationship (SAR) explorations targeting improved metabolic stability and receptor affinity. Benzylamine itself, a known precursor in pharmaceutical synthesis (e.g., lacosamide, nebivolol), contributes MAO-inhibitory properties and enhanced blood-brain barrier permeability [5]. This compound thus embodies a deliberate effort to merge the dissociative pharmacology of arylcyclohexylamines with the pharmacokinetic advantages of benzylamines.
Table 1: Key Arylcyclohexylamine Milestones Relevant to Structural Development
Year | Compound | Significance |
---|---|---|
1950s | PCP (Phencyclidine) | First clinical arylcyclohexylamine anesthetic |
1960s | Ketamine | Chirally selective analog; approved anesthetic |
1970s | 3'-MeO-PCP | Designer analog emphasizing serotonin modulation |
2000s | N-Benzyl derivatives | Exploration of N-substitution for metabolic stability |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: